molecular formula C16H23NO4 B2991858 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide CAS No. 2034454-33-4

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide

Cat. No.: B2991858
CAS No.: 2034454-33-4
M. Wt: 293.363
InChI Key: CUSFPPFCTJVAKZ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide is a synthetic amide derivative characterized by a central ethyl backbone substituted with hydroxy, oxan-4-yl (tetrahydropyran-4-yl), and phenyl groups.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-11-15(18)17-12-16(19,13-5-3-2-4-6-13)14-7-9-21-10-8-14/h2-6,14,19H,7-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSFPPFCTJVAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide typically involves multi-step organic reactions One common approach is to start with the appropriate oxane derivative and introduce the phenylethyl group through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its reactivity.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (CH₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

  • Structural Similarities : Both compounds feature a methoxyacetamide group and phenyl-substituted ethyl chain.
  • Key Differences: Methoxyacetylfentanyl includes a piperidin-4-yl group and lacks the hydroxy and oxan-4-yl substituents.
  • Pharmacological Activity : Methoxyacetylfentanyl exhibits opioid effects (analgesia, respiratory depression), while the hydroxy and oxan groups in the target compound may reduce opioid receptor affinity and enhance metabolic stability .

N-(2-Phenylethyl)acetamide

  • Structural Similarities : Shares the phenylethyl backbone.
  • Key Differences : Lacks methoxy, hydroxy, and oxan substituents. Simpler structure correlates with lower bioactivity. Reported as an intermediate in synthetic pathways rather than a therapeutic agent .

N-[(5-(Hydroxymethyl)furan-2-yl)methyl]-2-methoxyacetamide

  • Structural Similarities : Contains the methoxyacetamide group.
  • Key Differences : Substituted with a hydroxymethylfuran moiety instead of hydroxy-oxan-phenyl. Likely exhibits divergent solubility and bioavailability due to furan’s planar structure .

Phenoxy Acetamide Derivatives (e.g., 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide)

  • Structural Similarities: Amide linkage and methoxy/phenoxy groups.
  • Key Differences : Bulky bicycloheptane substituents enhance lipophilicity and anti-inflammatory/analgesic activity compared to the target compound’s polar hydroxy-oxan group .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Activity References
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide C₁₆H₂₁NO₄ Hydroxy, oxan-4-yl, phenyl, methoxyacetamide Hypothesized metabolic stability, reduced opioid activity Inferred
Methoxyacetylfentanyl C₂₂H₂₈N₂O₂ Piperidin-4-yl, phenyl, methoxyacetamide μ-opioid agonist, high toxicity
N-(2-Phenylethyl)acetamide C₁₀H₁₃NO Phenylethyl, acetamide Synthetic intermediate
N-[(5-(Hydroxymethyl)furan-2-yl)methyl]-2-methoxyacetamide C₉H₁₃NO₄ Hydroxymethylfuran, methoxyacetamide Undefined, likely polar
2-(Substituted phenoxy)-N-(bicycloheptan-2-yl)acetamide C₁₈H₂₅NO₂ Bicycloheptane, phenoxy Anti-inflammatory, analgesic

Research Findings and Implications

  • Opioid Receptor Interactions : The absence of a piperidine/piperazine ring in the target compound (compared to Methoxyacetylfentanyl) likely diminishes opioid effects, suggesting alternative therapeutic pathways .
  • Synthetic Challenges : and highlight the complexity of synthesizing acetamide derivatives with multiple substituents, requiring precise conditions (e.g., anhydrous ZnCl₂, reflux) .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide is a complex organic compound with potential biological activity. This article delves into its mechanisms, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes multiple functional groups, which may contribute to its biological activity. The compound's IUPAC name reflects its intricate molecular architecture, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC16H23NO4
Molecular Weight291.36 g/mol
CAS Number2034454-33-4
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor signaling pathways, leading to various physiological effects. Further studies are necessary to elucidate the precise molecular interactions and pathways involved.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against certain cancer cell lines. For instance, studies have shown cytotoxic effects on colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in cellular processes. For example, it may affect topoisomerase I activity, which is critical in DNA replication and repair. Inhibition of this enzyme can lead to increased DNA damage and apoptosis in cancer cells .

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various oxadiazole derivatives, including this compound. Results indicated significant cytotoxicity against HCT-116 and HeLa cell lines, with IC50 values demonstrating effective concentration ranges for therapeutic applications .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes like topoisomerase I. The results suggest a favorable interaction profile, supporting its potential as a lead compound for further development .
  • Pharmacological Applications : Beyond anticancer properties, the compound is being explored for other pharmacological applications, including anti-inflammatory and analgesic effects. Preliminary data suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be fully characterized .

Q & A

Basic: How can synthetic routes for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide be optimized for higher yields?

Methodological Answer:
Optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, highlights the use of DMF with potassium carbonate for acetamide coupling, while employs CH2_2Cl2_2/H2_2O biphasic systems to stabilize intermediates. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity in amidation reactions .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acetylation steps by acting as a nucleophilic catalyst .
  • Purification : Use flash chromatography (e.g., 50% EtOAc/hexanes) to isolate pure products, as demonstrated in .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 2.1–4.5 ppm for methoxy and oxane protons) confirm regiochemistry and functional groups, as seen in for similar acetamides .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 394.382 in ) .
  • TLC Monitoring : Track reaction progress using silica gel plates (e.g., hexane:EtOAc 3:1) to ensure completion before quenching .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., amidation) be elucidated?

Methodological Answer:
Mechanistic studies often employ isotopic labeling or kinetic profiling. describes a stepwise process where hydroxamic acid intermediates react with 4-methoxybenzoyl chloride. To probe mechanisms:

  • Isotopic Tracing : Use 18^{18}O-labeled acetic anhydride to track acyl transfer pathways .
  • Kinetic Analysis : Monitor reaction rates under varying temperatures to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

Advanced: What strategies are used to evaluate this compound’s bioactivity in pharmacological research?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cancer cell lines, as referenced in for quinazolinone derivatives .
  • Structure-Activity Relationship (SAR) : Modify the oxane ring’s substituents (e.g., hydroxyl vs. methoxy groups) to assess impact on binding affinity .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. and detail protocols for growing crystals (e.g., slow evaporation in ethanol) and refining data with riding models for H-atom placement . Key parameters include:

  • Unit Cell Dimensions : Monoclinic systems (e.g., a = 9.66 Å, b = 18.55 Å) .
  • Intermolecular Interactions : Identify stabilizing forces (e.g., C–H⋯O bonds) that influence solubility and stability .

Advanced: How should researchers address contradictions in reported synthetic yields or conditions?

Methodological Answer:

  • Reproducibility Checks : Replicate methods from (pyridine/DMAP) and (CH2_2Cl2_2/TMSOTf) under controlled humidity and temperature .
  • DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading) causing yield discrepancies .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-acetylated derivatives) that reduce yields .

Advanced: What in vivo models are suitable for toxicity and efficacy studies of this compound?

Methodological Answer:

  • Rodent Models : describes Wistar albino mice for hypoglycemic activity and toxicity profiling. Key steps include:
    • Dose Escalation : Administer 50–200 mg/kg orally to establish LD50_{50} .
    • Biochemical Markers : Measure serum ALT/AST levels to assess hepatotoxicity .
  • Pharmacokinetics : Use HPLC to track plasma concentration-time profiles and calculate bioavailability .

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